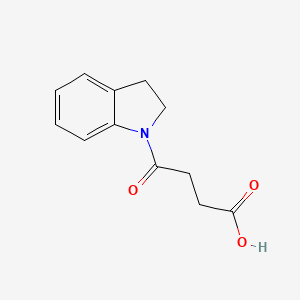

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Description

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRXQYQTQVWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352628 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105105-00-8 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 4-(indolin-1-yl)-4-oxobutanoic acid interact with Notum to exert its inhibitory effect?

A: 4-(indolin-1-yl)-4-oxobutanoic acid acts as an irreversible inhibitor of Notum through a two-step mechanism []. First, the catalytic serine residue of Notum, Ser-232, attacks the ester group of 4-(indolin-1-yl)-4-oxobutanoic acid, leading to a transesterification reaction. This forms a covalent adduct between the enzyme and the inhibitor. Second, the hydrolysis of this covalent adduct is highly endergonic, meaning it requires a significant amount of energy and is therefore unfavorable. This essentially locks the enzyme in an inactive state, preventing it from performing its normal function of removing palmitoleate from Wnt ligands.

Q2: What computational methods were used to investigate the inhibition mechanism of 4-(indolin-1-yl)-4-oxobutanoic acid on Notum? What were the key findings?

A: Researchers employed computational chemistry techniques, specifically the ONIOM (Our own N-layered Integrated Molecular Orbital and Molecular Mechanics) method, to study the interaction between 4-(indolin-1-yl)-4-oxobutanoic acid and Notum []. They created model systems based on the crystal structures of the enzyme-inhibitor complex. Density functional theory (DFT) calculations within the ONIOM framework were used to analyze the energetics of the transesterification and hydrolysis steps. This study confirmed the irreversible nature of the inhibition and highlighted the crucial roles of specific active-site residues in the mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)